(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride
Overview
Description
“(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride” is a chemical compound. It is a type of amino acid methyl ester . Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis .
Synthesis Analysis
Amino acid methyl ester hydrochlorides can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .Chemical Reactions Analysis
Amino acid methyl esters, including “(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride”, can undergo various chemical reactions. For example, they can be used in solution phase peptide synthesis . They can also be transformed into other compounds through reactions such as esterification .Scientific Research Applications
Nanoparticle Synthesis
(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride: is used in the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs). It acts as a stabilizing agent due to its functional groups, which can influence the size and charge of the nanoparticles. These nanoparticles have potential applications in areas like drug delivery and diagnostics .
Antiviral Research
The compound has shown potential in antiviral research. It can be used to inhibit the multiplication of certain viruses in vitro, which is a promising avenue for the development of new antiviral drugs. This application is particularly relevant in the context of emerging viral diseases .
properties
IUPAC Name |
methyl (2S)-2-aminopent-4-enoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAMFLUXPVNV-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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